molecular formula C21H20BrNO4 B11594085 (4Z)-4-(3-bromo-4-butoxy-5-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one

(4Z)-4-(3-bromo-4-butoxy-5-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one

Cat. No.: B11594085
M. Wt: 430.3 g/mol
InChI Key: IKRFBWPYOZMNOX-WJDWOHSUSA-N
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Description

(4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a brominated butoxy group, a methoxyphenyl group, and a dihydro-oxazol-5-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate:

    Cyclization to Form the Oxazol Ring: The intermediate is then subjected to cyclization reactions to form the oxazol ring. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the dihydro-oxazol-5-one ring.

    Final Assembly: The final step involves the condensation of the methoxyphenyl intermediate with a phenyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, (4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H20BrNO4

Molecular Weight

430.3 g/mol

IUPAC Name

(4Z)-4-[(3-bromo-4-butoxy-5-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C21H20BrNO4/c1-3-4-10-26-20-17(22)12-14(13-18(20)25-2)11-16-19(23-27-21(16)24)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3/b16-11-

InChI Key

IKRFBWPYOZMNOX-WJDWOHSUSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1Br)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)C=C2C(=NOC2=O)C3=CC=CC=C3)OC

Origin of Product

United States

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